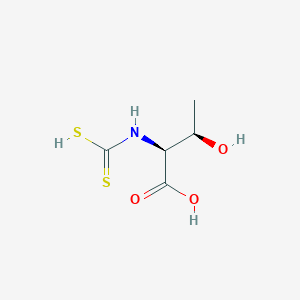
N-(Sulfanylcarbonothioyl)-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Sulfanylcarbonothioyl)-L-threonine is a compound of interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sulfanylcarbonothioyl)-L-threonine typically involves the reaction of L-threonine with a sulfanylcarbonothioylating agent under controlled conditions. One common method includes the use of thiocarbonyl diimidazole as the sulfanylcarbonothioylating agent, which reacts with the amino group of L-threonine to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Sulfanylcarbonothioyl)-L-threonine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted threonine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Sulfanylcarbonothioyl)-L-threonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of N-(Sulfanylcarbonothioyl)-L-threonine involves its interaction with specific molecular targets. The sulfanylcarbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Sulfanylcarbonothioyl)-L-cysteine: Similar structure but with a cysteine backbone.
N-(Sulfanylcarbonothioyl)-L-serine: Similar structure but with a serine backbone.
Uniqueness
N-(Sulfanylcarbonothioyl)-L-threonine is unique due to the presence of both a hydroxyl group and a sulfanylcarbonothioyl group on the threonine backbone
Eigenschaften
CAS-Nummer |
63767-96-4 |
|---|---|
Molekularformel |
C5H9NO3S2 |
Molekulargewicht |
195.3 g/mol |
IUPAC-Name |
(2S,3R)-2-(dithiocarboxyamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H9NO3S2/c1-2(7)3(4(8)9)6-5(10)11/h2-3,7H,1H3,(H,8,9)(H2,6,10,11)/t2-,3+/m1/s1 |
InChI-Schlüssel |
SJKWEWOQJVBLEU-GBXIJSLDSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=S)S)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=S)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



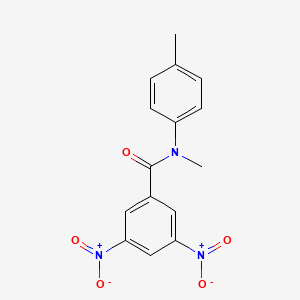
silane](/img/structure/B14503227.png)
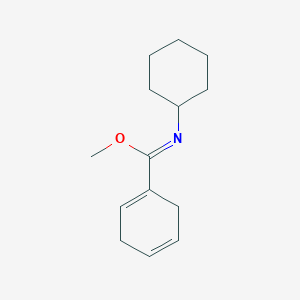
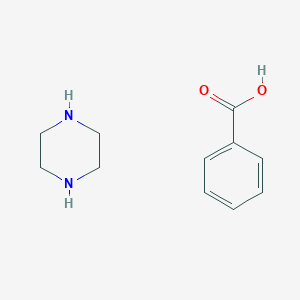
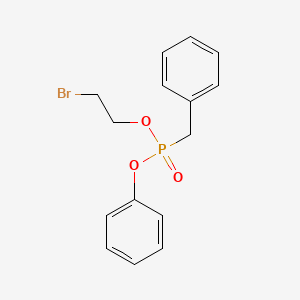
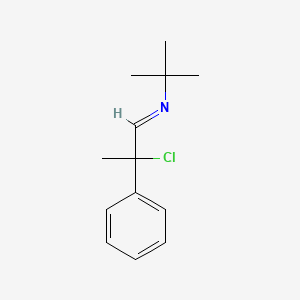
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)

![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
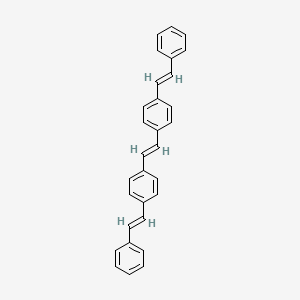
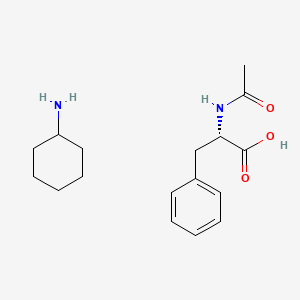
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)
